1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8Cl2OS and a molecular weight of 235.13 g/mol . This compound is characterized by the presence of both chlorine and sulfur atoms within its structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(5-chloro-2-mercaptophenyl)propan-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(5-chloro-2-mercaptophenyl)
Properties
Molecular Formula |
C9H8Cl2OS |
---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-chloro-1-(5-chloro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-4,9,13H,1H3 |
InChI Key |
CYXNPYQZQJHINP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)S)Cl |
Origin of Product |
United States |
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